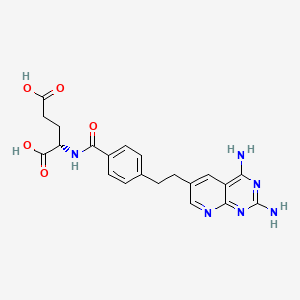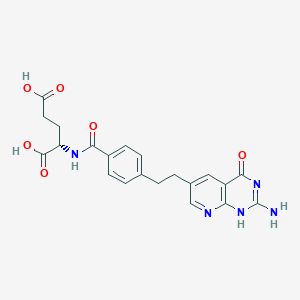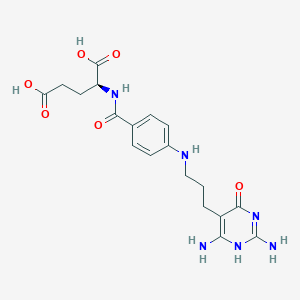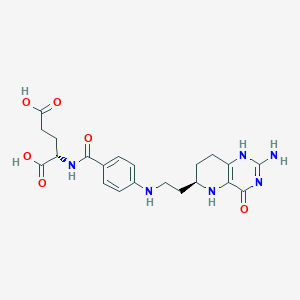
6-羟基多巴胺氢溴酸盐
描述
氧化多巴胺氢溴酸盐,也称为6-羟基多巴胺氢溴酸盐,是一种神经毒性合成有机化合物。它主要用于科学研究,选择性地破坏大脑中的多巴胺能和去甲肾上腺素能神经元。 这种化合物被广泛用于创建帕金森病、注意力缺陷多动症和莱施-尼汉综合征的动物模型 .
科学研究应用
氧化多巴胺氢溴酸盐在科学研究中有着广泛的应用:
化学: 用于研究神经毒性和氧化应激的机制。
生物学: 用于创建神经系统疾病的动物模型。
医学: 用于帕金森病、注意力缺陷多动症和莱施-尼汉综合征治疗的开发和测试。
工业: 应用于实验目的的研究化学品和神经毒性剂的生产 .
作用机制
氧化多巴胺氢溴酸盐通过选择性地破坏多巴胺能和去甲肾上腺素能神经元来发挥作用。该化合物通过多巴胺和去甲肾上腺素转运蛋白被这些神经元吸收。一旦进入神经元,它就会发生自氧化,产生活性氧物种和醌类。这些活性物种会导致细胞成分发生氧化损伤,导致神经元死亡。 此外,氧化多巴胺氢溴酸盐促进 COX-2 活化,导致促炎细胞因子的合成 .
类似化合物:
多巴胺: 氧化多巴胺氢溴酸盐的前体,参与神经传递。
去甲肾上腺素: 氧化多巴胺氢溴酸盐的另一个靶点神经递质。
MPTP(1-甲基-4-苯基-1,2,3,6-四氢吡啶): 用于创建帕金森病动物模型的神经毒素。
独特性: 氧化多巴胺氢溴酸盐在选择性地破坏多巴胺能和去甲肾上腺素能神经元方面是独一无二的,使其成为研究神经退行性疾病的宝贵工具。 与其他神经毒素不同,它专门针对儿茶酚胺能神经元,为研究提供了一个更精确的模型 .
生化分析
Biochemical Properties
6-Hydroxydopamine hydrobromide is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It interacts with enzymes, proteins, and other biomolecules in the cell, causing oxidative damage and initiating cellular stress and cell death .
Cellular Effects
6-Hydroxydopamine hydrobromide exerts cytotoxicity by generating reactive oxygen species, initiating cellular stress and cell death . It also induces neurodegeneration in terminally differentiated SH-SY5Y neuroblastoma cells via enrichment of the nucleosomal degradation pathway .
Molecular Mechanism
The molecular mechanism of 6-Hydroxydopamine hydrobromide involves the generation of reactive oxygen species (ROS) during its breakdown, causing extensive damage . It also releases transition metals that form highly reactive oxygen-containing radicals in the Fenton Reaction . It modifies thiol groups in essential proteins and inhibits mitochondrial function .
Temporal Effects in Laboratory Settings
6-Hydroxydopamine hydrobromide quickly induces mitochondrial transport dysfunction in both dopaminergic and non-dopaminergic axons . This is a general effect on transport function since 6-Hydroxydopamine hydrobromide also disrupts transport of synaptophysin-tagged vesicles .
Dosage Effects in Animal Models
In animal models, 6-Hydroxydopamine hydrobromide selectively destroys catecholaminergic nerves in sympathetically innervated tissues . It has been used to provide a model of Parkinson’s disease in experimental animals .
Metabolic Pathways
6-Hydroxydopamine hydrobromide is involved in several metabolic pathways. It is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It also releases Fe (II) from protein storage sites, resulting in the formation of highly reactive oxygen species .
Transport and Distribution
6-Hydroxydopamine hydrobromide uses the same catecholamine transport system as dopamine and accumulates in the cytosol . It induces neurotoxicity that is relatively selective for these cells .
Subcellular Localization
6-Hydroxydopamine hydrobromide accumulates in the cytosol of the cells . It induces neurotoxicity that is relatively selective for these cells .
准备方法
合成路线和反应条件: 氧化多巴胺氢溴酸盐是由多巴胺通过羟基化过程合成的。反应通常涉及在酸性条件下使用过氧化氢和硫酸亚铁作为试剂。 多巴胺的羟基化导致形成6-羟基多巴胺,然后将其转化为氢溴酸盐形式 .
工业生产方法: 氧化多巴胺氢溴酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 该化合物通常保存在低温下以保持其稳定性,因为它易于自氧化 .
化学反应分析
反应类型: 氧化多巴胺氢溴酸盐会发生多种类型的化学反应,包括:
氧化: 它会迅速自氧化,产生活性氧物种,如超氧化物和过氧化氢.
还原: 该化合物可以在特定条件下被还原,尽管这种情况不太常见。
取代: 它可以参与取代反应,特别是涉及其羟基。
常用试剂和条件:
氧化: 过氧化氢和硫酸亚铁是常用的试剂。
还原: 可以使用硼氢化钠等还原剂。
取代: 在适当的条件下,可以使用各种亲核试剂来取代羟基。
主要形成的产物:
氧化: 活性氧物种和醌类。
还原: 具有改变的官能团的化合物的还原形式。
取代: 具有取代羟基的衍生物
相似化合物的比较
Dopamine: The precursor to oxidopamine hydrobromide, involved in neurotransmission.
Norepinephrine: Another neurotransmitter targeted by oxidopamine hydrobromide.
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A neurotoxin used to create animal models of Parkinson’s disease.
Uniqueness: Oxidopamine hydrobromide is unique in its ability to selectively destroy dopaminergic and noradrenergic neurons, making it a valuable tool for studying neurodegenerative diseases. Unlike other neurotoxins, it specifically targets catecholaminergic neurons, providing a more precise model for research .
属性
IUPAC Name |
5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLACDGUOKDOLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1199-18-4 (Parent) | |
| Record name | Oxidopamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212972 | |
| Record name | Oxidopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-00-0 | |
| Record name | 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxidopamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxidopamine hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxidopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXIDOPAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC1D4W0WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-Hydroxydopamine hydrobromide (6-OHDA)?
A: 6-OHDA acts as a neurotoxin that selectively targets catecholaminergic neurons, specifically those that utilize dopamine and norepinephrine. [, , , , ] It enters these neurons via their respective transporters and, once inside, undergoes oxidation. This process leads to the generation of reactive oxygen species (ROS) which cause significant damage to the neurons, ultimately leading to cell death. [, , , , ]
Q2: How does 6-OHDA impact the sympathetic nervous system?
A: 6-OHDA effectively induces chemical sympathectomy, a process of chemically destroying sympathetic nerve fibers. [, , , ] This is achieved through the destruction of noradrenergic neurons that constitute the sympathetic nervous system. This makes 6-OHDA a valuable tool in researching the role of the sympathetic nervous system in various physiological processes, including its contribution to tumor growth [] and modulation of oxidative stress in the liver. []
Q3: What are the implications of using 6-OHDA in neonatal rats?
A: Administering 6-OHDA to newborn rats has been shown to induce long-lasting effects on both the peripheral and central adrenergic systems. [] These effects include a significant reduction in norepinephrine levels in various tissues, including the heart, mesentery, vas deferens, and regions of the central nervous system like the cortex, cerebellum, and spinal cord. [] Interestingly, the concentration of norepinephrine in the pons-medulla was found to be increased after 6-OHDA treatment. []
Q4: Can you elaborate on the impact of 6-OHDA on cardiovascular parameters?
A: Research shows that 6-OHDA can significantly impact cardiovascular parameters. [, ] In a study involving rats, administration of 6-OHDA resulted in a notable decrease in blood pressure, accompanied by a compensatory increase in heart rate. [] This phenomenon, termed "neuropathic tachycardia syndrome", highlights the complex interplay between sympathetic denervation and cardiovascular regulation.
Q5: How does 6-OHDA affect the renin-angiotensin system?
A: 6-OHDA treatment in neonatal rats has been shown to reduce the basal activity of the renin-angiotensin system, a key player in blood pressure regulation. [] Despite this reduction, the ability of the system to release renin in response to hypotensive stress remains intact, suggesting the existence of alternative mechanisms that maintain cardiovascular homeostasis in situations where the adrenergic nervous system function is compromised. []
Q6: What is the role of 6-OHDA in studying motor control?
A: 6-OHDA has been crucial in understanding the role of dopamine in motor control, specifically its function in the plane related to support. [] While unilateral vestibular lesions cause circling and rolling, 6-OHDA lesions, similar to apomorphine (a dopamine agonist), primarily induce circling in rodents. [] This suggests that dopamine, unlike the vestibular system, might not regulate motor function three-dimensionally but focuses on postural control in a specific plane related to the base of support. []
Q7: How does 6-OHDA contribute to understanding Parkinson's disease?
A: 6-OHDA is a valuable tool in creating animal models of Parkinson's disease by inducing lesions in the nigrostriatal pathway, mimicking the dopaminergic neuron loss observed in the disease. [, , ] This model aids in investigating the neuroprotective effects of potential therapeutic agents, like progesterone, and studying their impact on neurochemical systems like the dopaminergic, glutamatergic, and GABAergic pathways in the brain. []
Q8: What are the effects of 6-OHDA on the immune system?
A: Studies have shown that 6-OHDA can influence the immune system. [, ] For instance, in rats, neonatal sympathectomy using 6-OHDA was linked to an increase in the severity of experimental allergic encephalomyelitis (EAE), an animal model for multiple sclerosis. [] This finding highlights the complex interplay between the sympathetic nervous system and the immune response.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


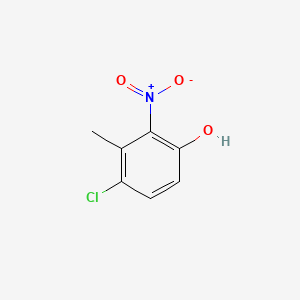
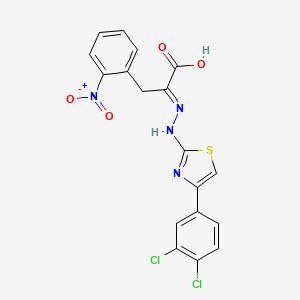
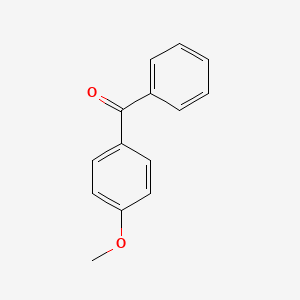
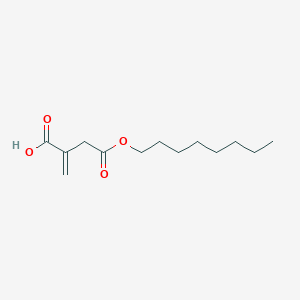
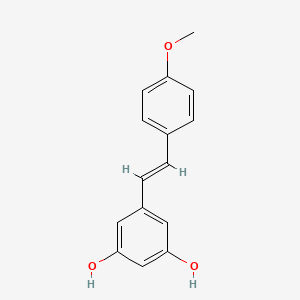
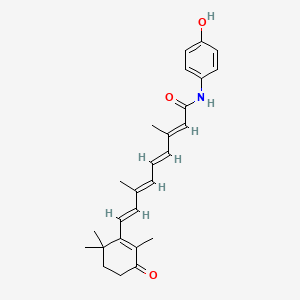
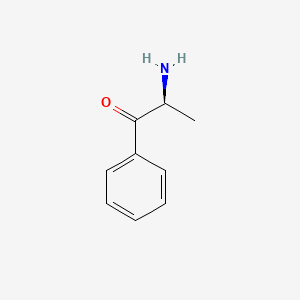
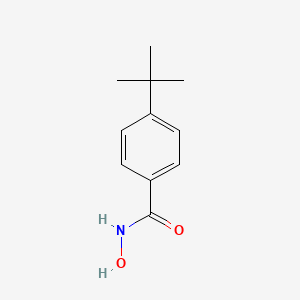
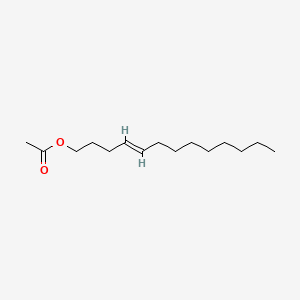
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
